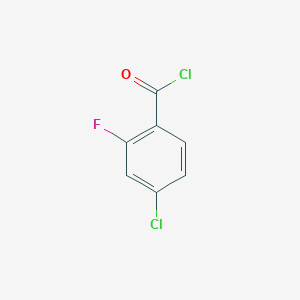

4-Chloro-2-fluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHFJLCMUCFYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378585 | |

| Record name | 4-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-39-8 | |

| Record name | 4-Chloro-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride, 4-chloro-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluorobenzoyl chloride

CAS Number: 394-39-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzoyl chloride, a key chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance to the drug development industry.

Chemical Identity and Properties

This compound is a di-substituted benzoyl chloride derivative. Its structure features a benzene ring substituted with a chloro group at the 4-position, a fluoro group at the 2-position, and a reactive acyl chloride group at the 1-position. This combination of functional groups makes it a versatile reagent in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Citation(s) |

| CAS Number | 394-39-8 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoyl chloride, 4-chloro-2-fluoro- | [2] |

| Appearance | Likely a liquid, given the properties of similar compounds | |

| Boiling Point | Not available; (related compound 4-fluorobenzoyl chloride: 193 °C) | |

| Melting Point | Not available; (related compound 4-fluorobenzoyl chloride: 10 °C) | |

| Density | Not available |

Synthesis of this compound

The primary method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. This is a standard transformation in organic chemistry, and several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.

Experimental Protocol: Synthesis via Chlorination of 4-chloro-2-fluorobenzoic acid

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]

Materials:

-

4-chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-fluorobenzoic acid in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Alternatively, dissolve the carboxylic acid in an anhydrous solvent like dichloromethane, and add oxalyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation under reduced pressure.

-

The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes this compound a valuable building block in medicinal chemistry. It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles.

Amide Bond Formation

One of the most common applications of acyl chlorides is the formation of amides through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast number of active pharmaceutical ingredients (APIs).

Experimental Protocol: General Procedure for Amide Synthesis

-

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.

-

The product is then extracted into an organic solvent, washed, dried, and purified, usually by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-2-fluorobenzoyl moiety onto an aromatic ring. This carbon-carbon bond-forming reaction is crucial for the synthesis of various diaryl ketone structures found in many pharmaceutical compounds.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1-1.3 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add the aromatic substrate (1.0 equivalent).

-

Cool the mixture in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the reaction mixture.

-

After the addition, the reaction may be stirred at 0 °C or allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

The presence of the fluoro and chloro substituents on the benzoyl chloride can influence the electronic properties and bioavailability of the resulting drug candidates. Halogen atoms are known to modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. A related compound, 4-chloro-2-fluorobenzaldehyde, is a known intermediate in the synthesis of anti-cancer and anti-inflammatory agents, highlighting the importance of the 4-chloro-2-fluoro-substituted phenyl ring in medicinal chemistry.

Reactivity and applications of this compound.

Analytical Data

Table 2: Representative Spectroscopic Data for Analogous Compounds

| Data Type | Compound | Key Features | Citation(s) |

| ¹H NMR | 4-Chlorobenzoyl chloride | Aromatic protons would appear as doublets in the range of δ 7.4-8.1 ppm. | [5] |

| ¹³C NMR | 4-Fluorobenzoyl chloride | Carbonyl carbon (~167 ppm), aromatic carbons showing C-F coupling. | [6] |

| IR Spectrum | 4-Chlorobenzoyl chloride | Strong C=O stretch for the acyl chloride around 1770-1800 cm⁻¹. | [7] |

| Mass Spectrum | 4-Fluorobenzoyl chloride | Molecular ion peak and characteristic fragmentation pattern including loss of Cl and CO. | [8] |

Safety and Handling

This compound is expected to be a reactive, corrosive, and moisture-sensitive compound, typical of acyl chlorides. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It will likely react exothermically with water and other protic solvents to release hydrochloric acid.[2]

Table 3: GHS Hazard Information (Predicted)

| Hazard Class | GHS Classification |

| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage. |

| Eye Damage | Category 1: Causes serious eye damage. |

| Acute Toxicity | Potential for toxicity if inhaled or ingested. |

This information is based on the hazard profile of similar acyl chlorides and should be confirmed by consulting the specific Safety Data Sheet (SDS) for this compound.

Conclusion

This compound (CAS No: 394-39-8) is a valuable and reactive chemical intermediate for the pharmaceutical and chemical industries. Its ability to readily undergo nucleophilic acyl substitution reactions, particularly amide bond formation and Friedel-Crafts acylation, makes it a key building block for the synthesis of complex organic molecules. Researchers and drug development professionals can leverage the reactivity of this compound to construct molecular scaffolds with potential therapeutic applications. Proper handling and storage procedures are essential due to its reactive and corrosive nature.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR [m.chemicalbook.com]

- 6. 4-Fluorobenzoyl chloride(403-43-0) 13C NMR [m.chemicalbook.com]

- 7. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]

An In-depth Technical Guide to 4-Chloro-2-fluorobenzoyl Chloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-2-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 394-39-8, is a substituted aromatic acyl chloride.[1][2][3] Its chemical structure incorporates a benzene ring functionalized with a chloro group at the 4-position, a fluoro group at the 2-position, and a benzoyl chloride moiety. This combination of functional groups imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 394-39-8[1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO[1][3][4] |

| Molecular Weight | 193.00 g/mol [3][4] |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 193 °C (data for the similar compound 4-fluorobenzoyl chloride)[5][6] |

| Density | 1.32 g/cm³ (data for the similar compound 4-fluorobenzoyl chloride)[5] |

| Freezing Point | 10 °C (data for the similar compound 4-fluorobenzoyl chloride)[5][6] |

Safety and Hazard Information

This compound is a reactive and hazardous compound that requires careful handling.[1][4][5] The GHS classification and precautionary statements are summarized below.

| Hazard Class | GHS Classification |

| Flammability | Combustible liquid (H227)[1] |

| Corrosivity | Causes severe skin burns and eye damage (H314)[1][4][5] |

| Irritation | May cause respiratory irritation (H335)[1] |

| Reactivity | Reacts with water[1] |

Experimental Protocols

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

General Synthesis of this compound

Objective: To synthesize this compound from 4-Chloro-2-fluorobenzoic acid.

Materials:

-

4-Chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or benzene)

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Reaction flask with a reflux condenser and a gas outlet to a scrubbing system

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-fluorobenzoic acid.

-

Add an excess of the chlorinating agent (typically 2-5 equivalents of thionyl chloride or oxalyl chloride). If using oxalyl chloride, a catalytic amount of DMF is also added.

-

The reaction mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).

-

After the reaction is complete, the excess chlorinating agent is removed by distillation, often under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Reactivity and Applications

The primary reactivity of this compound is centered around the acyl chloride functional group, which is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Key reactions include:

-

Hydrolysis: Reacts with water to form 4-Chloro-2-fluorobenzoic acid and hydrochloric acid.[1]

-

Alcoholysis: Reacts with alcohols to form the corresponding esters.

-

Aminolysis: Reacts with primary or secondary amines to form the corresponding amides.

-

Friedel-Crafts Acylation: Can be used as an acylating agent in the presence of a Lewis acid catalyst to introduce the 4-chloro-2-fluorobenzoyl group onto an aromatic ring.

Due to its reactivity, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[7]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity Pathway

Caption: Common nucleophilic acyl substitution reactions.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-fluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety considerations for 4-Chloro-2-fluorobenzoyl chloride, a key intermediate in various chemical syntheses.

Chemical Identity and Molecular Structure

This compound is an acyl halide derivative of benzoic acid. The structure consists of a benzene ring substituted with a chlorine atom at position 4, a fluorine atom at position 2, and a benzoyl chloride functional group at position 1. This specific arrangement of substituents dictates its reactivity and utility in organic synthesis.

Table 1: Chemical Identifiers and Structural Data

| Parameter | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 394-39-8 | [1][2][3][4] |

| Molecular Formula | C₇H₃Cl₂FO | [2] |

| Molecular Weight | 193.00 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)C(=O)Cl | |

| InChI | InChI=1S/C7H3Cl2FO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | [1][4] |

| InChIKey | PWHFJLCMUCFYRQ-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Clear, faint yellow liquid | [4] |

| Purity | Typically ≥97% | [4][5] |

| Density | 1.447 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.551 | [5] |

Synthesis and Experimental Protocols

Acyl chlorides are commonly synthesized from their corresponding carboxylic acids. A standard laboratory method involves the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general procedure for the preparation of this compound from 4-chloro-2-fluorobenzoic acid.

Objective: To synthesize this compound by reacting 4-chloro-2-fluorobenzoic acid with thionyl chloride.

Materials:

-

4-chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or toluene (solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, place 0.1 mole of 4-chloro-2-fluorobenzoic acid.

-

Under a chemical fume hood, add an excess of thionyl chloride (e.g., 0.2-0.3 moles) and a small volume of an inert solvent like benzene. This step should be performed with caution as the reaction releases HCl and SO₂ gases.

-

Attach a reflux condenser fitted with a drying tube to the flask to prevent atmospheric moisture from entering the reaction.

-

Gently heat the mixture to reflux for approximately 2-4 hours.[6] The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The remaining crude product, this compound, can be purified by fractional distillation under vacuum to yield a clear liquid.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

-

Hazards: The compound causes severe skin burns and eye damage.[1][3][7] It is classified as a lachrymator, meaning it can cause tearing.[7] Contact with water or moisture can liberate toxic and corrosive hydrogen chloride gas.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a face shield, and chemical-resistant gloves.[8][9] All handling should be performed inside a chemical fume hood.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[7][9] The compound is moisture-sensitive and should be kept away from water or moist air.[7]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes.[7] In case of inhalation, move the person to fresh air.[7] Seek immediate medical attention for any exposure.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

- 1. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Chloro-4-fluorobenzoyl chloride 97 21900-54-9 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

4-Chloro-2-fluorobenzoyl chloride synthesis pathway from 4-chloro-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthesis pathway for 4-chloro-2-fluorobenzoyl chloride, a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The primary and most efficient route involves the conversion of 4-chloro-2-fluorobenzoic acid using a chlorinating agent. This document provides a comprehensive overview of the common methodologies, quantitative data, and detailed experimental protocols.

Introduction

This compound is a substituted aromatic acyl chloride. Its reactivity makes it a valuable building block in organic synthesis, particularly for introducing the 4-chloro-2-fluorobenzoyl moiety into a target molecule. The synthesis from its corresponding carboxylic acid is a fundamental and widely practiced transformation in medicinal and process chemistry. The most common and effective methods for this conversion employ thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agent.

Reaction Pathway and Mechanism

The fundamental reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved by reacting 4-chloro-2-fluorobenzoic acid with a suitable chlorinating agent.

General Reaction Scheme:

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrochloric acid.[1][2][3] When oxalyl chloride is used, often with a catalytic amount of N,N-dimethylformamide (DMF), a Vilsmeier-type intermediate is formed which acts as the active chlorinating species.[4][5][6]

Quantitative Data Summary

The selection of the chlorinating agent and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical quantitative data for the synthesis of acyl chlorides from carboxylic acids using common chlorinating agents.

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |

| Thionyl Chloride (SOCl₂) | None or DMF (catalytic) | Neat or Inert Solvent (e.g., Toluene, DCM) | Reflux (approx. 75-80) | 1 - 4 | >90 | High | [4][7] |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Inert Solvent (e.g., DCM, Dioxane) | Room Temp. to Reflux | 1 - 3 | >95 | High | [4][8] |

| Phosphorus Pentachloride (PCl₅) | None | Inert Solvent | Room Temp. to Mild Heating | 1 - 2 | High | Good | [9] |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.

Method 1: Synthesis using Thionyl Chloride

This is a robust and widely used method for the preparation of acyl chlorides.[4][7]

Materials:

-

4-chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic amount, optional)

-

Anhydrous toluene or dichloromethane (DCM)

-

Rotary evaporator

-

Reflux condenser with a drying tube or inert gas inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) either neat or dissolved in an anhydrous inert solvent like toluene or DCM.

-

Optionally, add a catalytic amount (1-2 drops) of DMF. This can accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 75-80°C if using neat thionyl chloride) and maintain for 1-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

Safety Precautions:

-

Thionyl chloride is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing or ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Method 2: Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale preparations due to the volatile nature of the byproducts (CO, CO₂, and HCl) and milder reaction conditions.[4][8]

Materials:

-

4-chloro-2-fluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or 1,4-dioxane

-

Rotary evaporator

-

Reaction flask with a magnetic stirrer and an inert gas inlet

Procedure:

-

To a solution of 4-chloro-2-fluorobenzoic acid in an anhydrous inert solvent such as DCM or 1,4-dioxane, add a catalytic amount of DMF (1-2 drops) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add oxalyl chloride (typically 1.2-2 equivalents) to the stirred solution at room temperature. Gas evolution will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours until the gas evolution ceases.

-

The solvent and volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically of high purity and can be used directly for the next step or further purified by vacuum distillation.

Safety Precautions:

-

Oxalyl chloride is toxic and corrosive. It should be handled with extreme care in a fume hood.

-

The reaction produces carbon monoxide, a toxic gas. Ensure adequate ventilation.

-

Always wear appropriate PPE.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: General workflow for the synthesis of this compound.

Caption: Simplified mechanism using thionyl chloride.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. reddit.com [reddit.com]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

4-Chloro-2-fluorobenzoyl chloride IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-2-fluorobenzoyl chloride, a halogenated aromatic acyl chloride of significant interest in organic synthesis and medicinal chemistry. This document outlines its fundamental chemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Chemical Data

The fundamental properties of this compound are summarized below, providing a ready reference for experimental design and safety considerations.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Benzoyl chloride, 4-chloro-2-fluoro-[1] |

| CAS Number | 394-39-8[1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO[1][3] |

| Molecular Weight | 193.00 g/mol [1][3] |

| Purity | ≥ 95% |

| Appearance | Liquid |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-2-fluorotoluene. The first step involves a free-radical chlorination of the methyl group to form 4-chloro-2-fluoro-1-(trichloromethyl)benzene, which is then hydrolyzed to the corresponding acyl chloride.

Experimental Protocol

Step 1: Synthesis of 4-chloro-2-fluoro-1-(trichloromethyl)benzene

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 144.5 g (1.0 mol) of 4-chloro-2-fluorotoluene.

-

Initiation: Heat the flask to 70-85°C. Under ultraviolet (UV) lamp irradiation, introduce chlorine gas (Cl₂) into the reaction mixture. The reaction is exothermic and should be monitored to maintain the temperature within the specified range.

-

Reaction Monitoring: The progress of the chlorination is monitored by gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature to obtain the intermediate, 4-chloro-2-fluoro-1-(trichloromethyl)benzene.

Step 2: Hydrolysis to this compound

-

Reaction Setup: To the flask containing the crude 4-chloro-2-fluoro-1-(trichloromethyl)benzene, add a composite catalyst of ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂) (1:1 molar ratio).

-

Hydrolysis: Heat the mixture to 120-130°C and slowly add a controlled amount of water. The hydrolysis progress is monitored by GC.

-

Purification: Upon completion of the hydrolysis, the desired product, this compound, is isolated by fractional distillation under reduced pressure.

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-chloro-2-fluorotoluene.

Caption: Synthesis of this compound.

References

Spectroscopic Analysis of 4-Chloro-2-fluorobenzoyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-chloro-2-fluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

This compound is a disubstituted benzoyl chloride with the chemical formula C₇H₃Cl₂FO. The proper interpretation of its spectral data is crucial for its identification and quality control.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on analogous compounds and established chemical shift principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1 | Doublet of Doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | H-6 |

| ~7.5 | Doublet of Doublets | J(H,H) ≈ 8.5, J(H,H) ≈ 2.0 | H-5 |

| ~7.3 | Triplet | J(H,F) ≈ 8.5, J(H,H) ≈ 8.5 | H-3 |

Note: Predicted values are based on data for structurally similar compounds such as 4-chlorobenzoyl chloride and 2-fluorobenzoyl chloride. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 (d, J(C,F) ≈ 3 Hz) | C=O |

| ~162 (d, J(C,F) ≈ 250 Hz) | C-F |

| ~140 | C-Cl (ring) |

| ~135 | C-H |

| ~132 | C-H |

| ~125 (d, J(C,F) ≈ 15 Hz) | C-COCl |

| ~118 (d, J(C,F) ≈ 25 Hz) | C-H |

Note: Predicted values are based on known substituent effects and data from related benzoyl chloride derivatives. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the acid chloride and the aromatic ring.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1785 - 1815 | Strong | C=O stretch (acid chloride) |

| ~1580 - 1610 | Medium | C=C stretch (aromatic ring) |

| ~1200 - 1300 | Strong | C-F stretch |

| ~800 - 900 | Strong | C-Cl stretch |

| ~700 - 800 | Strong | Out-of-plane C-H bending |

Note: The exact position of the C=O stretch is influenced by the electronic effects of the halogen substituents on the aromatic ring. Aryl acid chlorides typically absorb in the 1770-1800 cm⁻¹ range.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 192/194/196 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 157/159 | Medium | [M-Cl]⁺ |

| 129/131 | Medium | [M-COCl]⁺ |

| 94 | Low | [C₆H₃F]⁺ |

Note: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The predicted molecular weight is 193.00 g/mol .[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FTIR):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to confirm the structure.

-

Compare the obtained spectrum with a database if available.

-

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectral data acquisition and analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different types of spectral data contribute to the final structural determination.

Caption: Relationship between different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 4-Chloro-2-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a critical building block in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its reactivity is governed by the highly electrophilic carbonyl carbon of the acyl chloride group, which is further influenced by the electronic effects of the chloro and fluoro substituents on the benzene ring. This guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, including its primary reactions, detailed experimental protocols, and relevant quantitative data to support synthetic applications.

Core Chemical Properties and Reactivity

This compound (CAS No. 394-39-8) is a solid at room temperature with a molecular weight of 193.00 g/mol .[1] Its structure features a benzoyl chloride moiety substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.

The primary driver of its reactivity is the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it highly susceptible to nucleophilic attack.

The electronic landscape of the benzene ring is shaped by the two halogen substituents:

-

Fluorine (at C2): Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which further increases the electrophilicity of the carbonyl carbon.

-

Chlorine (at C4): The chlorine atom also exhibits a significant -I effect.

These combined inductive effects make the carbonyl carbon of this compound a potent electrophile, readily reacting with a variety of nucleophiles.

Key Synthetic Reactions

The high electrophilicity of this compound makes it a versatile reagent for two main classes of reactions: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.

Nucleophilic Acyl Substitution: Amide Bond Formation

One of the most common applications of this compound is in the formation of amides through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of many pharmaceutical compounds.[2][3] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion.

General Reaction Scheme: Amidation

Caption: General workflow for the amidation of this compound.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions, enabling the introduction of the 4-chloro-2-fluorobenzoyl moiety onto another aromatic ring.[4][5] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a highly electrophilic acylium ion.[6]

The reaction's viability and regioselectivity depend on the nature of the aromatic substrate. Electron-rich aromatic compounds are good substrates for this reaction. The acyl group is deactivating, which generally prevents multiple acylations from occurring.[4]

General Reaction Scheme: Friedel-Crafts Acylation

Caption: General workflow for the Friedel-Crafts acylation using this compound.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 394-39-8 | [1] |

| Molecular Formula | C₇H₃Cl₂FO | [1] |

| Molecular Weight | 193.00 g/mol | [1] |

| Appearance | Solid | |

| Computed XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

The following are representative, generalized protocols for the key reactions of this compound. Researchers should adapt these methods based on the specific properties of their substrates and desired products.

Protocol: Synthesis of N-Aryl-4-chloro-2-fluorobenzamide

This protocol outlines the general procedure for the amidation of this compound with an aniline derivative.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and pyridine (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.05 equivalents) in the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-4-chloro-2-fluorobenzamide.

Illustrative Workflow: Amide Synthesis

Caption: Step-by-step workflow for a typical amidation reaction.

Protocol: Friedel-Crafts Acylation of an Activated Arene

This protocol describes a general method for the Friedel-Crafts acylation of an electron-rich aromatic compound like anisole.

Materials:

-

This compound

-

Activated arene (e.g., anisole)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.

-

After the addition, dissolve the activated arene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Once the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under anhydrous conditions and an inert atmosphere to prevent hydrolysis of the acyl chloride.

Conclusion

This compound is a highly reactive and electrophilic reagent that is invaluable for the synthesis of complex organic molecules. Its primary modes of reactivity, nucleophilic acyl substitution and Friedel-Crafts acylation, provide efficient pathways for the formation of amide and carbon-carbon bonds, respectively. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in drug development and other areas of chemical synthesis to effectively utilize this versatile building block in their work. Further investigation into the substrate scope and optimization of reaction conditions will continue to expand its utility in creating novel and functional compounds.

References

- 1. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 3. 4-Chlorobenzoyl Chloride [anshulchemicals.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Chloro-2-fluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-fluorobenzoyl chloride in common laboratory solvents. Due to the compound's reactive nature, this document addresses both physical dissolution and chemical reactivity, which are critical considerations for its use in research and development.

Executive Summary

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |

| Molecular Weight | 193.00 g/mol | [1][3] |

| CAS Number | 394-39-8 | [2][3] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[4][5][6] |

| Odor | Pungent, irritating | Inferred from similar compounds[4][5] |

Qualitative Solubility Assessment

Direct quantitative solubility data for this compound is not extensively documented. However, based on the principle of "like dissolves like" and data from analogous compounds, a qualitative assessment can be made.

Structurally Similar Compounds:

-

4-Chlorobenzoyl chloride: Soluble in ether and benzene.[4]

-

2-Fluorobenzoyl chloride: Soluble in ether, acetone, and chloroform.[6]

-

4-Fluorobenzoyl chloride: Soluble in ethanol, ether, and dichloromethane.[5]

Based on these analogs, this compound is expected to be readily soluble in a range of common aprotic organic solvents.

Expected Solubility in Common Lab Solvents:

| Solvent | Abbreviation | Expected Solubility | Rationale / Remarks |

| Dichloromethane | DCM | High | Common solvent for reactions involving acyl chlorides.[7] |

| Tetrahydrofuran | THF | High | Aprotic ether, generally a good solvent for similar compounds. |

| Diethyl Ether | - | High | Structurally similar compounds show good solubility.[4][5][6] |

| Toluene | - | High | Nonpolar aromatic solvent, suitable for nonpolar compounds. |

| Acetone | - | High | Polar aprotic solvent, known to dissolve similar compounds.[6] |

| N,N-Dimethylformamide | DMF | Reactive | Can react with acyl chlorides, especially at elevated temperatures.[7] |

| Dimethyl Sulfoxide | DMSO | Reactive | Can react with acyl chlorides. |

| Water | H₂O | Reactive | Reacts violently to form the corresponding carboxylic acid and HCl.[2][4][8] |

| Alcohols (e.g., Ethanol, Methanol) | EtOH, MeOH | Reactive | Reacts to form esters.[5] |

Reactivity with Solvents

The high reactivity of the acyl chloride functional group is a critical factor influencing its "solubility". In many cases, dissolution is followed by a chemical reaction, particularly with protic or nucleophilic solvents.

-

With Water: Acyl chlorides react vigorously with water, including atmospheric moisture, to produce the corresponding carboxylic acid and hydrochloric acid.[2][4][8] This reaction is exothermic and results in the release of corrosive HCl fumes.

-

With Alcohols: The reaction with alcohols yields esters. This is a common synthetic application of acyl chlorides.[5]

-

With Amines: Acyl chlorides react readily with amines to form amides.

-

With Aprotic Dipolar Solvents: Solvents like DMF and DMSO can be used but may react with the acyl chloride, particularly at higher temperatures or in the presence of impurities.[7]

Due to this reactivity, all handling of this compound should be performed under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of a reactive compound like this compound. The key is to maintain anhydrous conditions to prevent reaction with water.

Objective: To determine the approximate solubility of this compound in a given anhydrous solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., DCM, THF)

-

Oven-dried glassware (vials with septa, syringes)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Ensure all solvents are anhydrous.

-

Initial Setup: Add a known volume (e.g., 1.0 mL) of the anhydrous solvent to a tared and dried vial containing a magnetic stir bar under an inert atmosphere.

-

Titration: Using a dry syringe, add small, known volumes (e.g., 10 µL) of this compound to the stirring solvent.

-

Observation: After each addition, allow the solution to stir for several minutes and observe for complete dissolution. The endpoint is reached when a slight, persistent cloudiness or the presence of undissolved droplets is observed.

-

Calculation: Record the total volume of acyl chloride added. Convert this volume to mass using the density of this compound. The solubility can then be expressed in g/L or mol/L.

-

Confirmation: The experiment should be repeated to ensure reproducibility.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]

-

This compound is corrosive and causes severe skin burns and eye damage.[1][9] It is also a lachrymator.[9]

-

Handle the compound under an inert atmosphere to prevent reaction with moisture.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of a Reactive Compound.

References

- 1. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Physical properties and appearance of 4-Chloro-2-fluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its appearance, physical constants, and provides standardized experimental protocols for property determination and synthesis.

Physical and Chemical Properties

This compound is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack. The presence of chlorine and fluorine atoms on the benzene ring also influences its chemical properties and reactivity.

Appearance

At room temperature, this compound is a clear, faint yellow liquid.

Quantitative Data

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for this specific compound, other properties are inferred from closely related isomers due to a lack of specific experimental data for the 4-chloro-2-fluoro isomer.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO | [1] |

| Molecular Weight | 193.00 g/mol | [1][2] |

| CAS Number | 394-39-8 | [1] |

| Boiling Point | 105-106 °C at 14 Torr | |

| Melting Point | Data not available. For the related isomer 4-Fluorobenzoyl chloride, the melting point is 10 °C.[3] | |

| Density | Data not available. For the related isomer 2-Chloro-4-fluorobenzoyl chloride, the density is 1.447 g/mL at 25 °C. | |

| Refractive Index | Data not available. For the related isomer 2-Chloro-4-fluorobenzoyl chloride, the refractive index is n20/D 1.551. |

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a chloro group at position 4, a fluoro group at position 2, and a benzoyl chloride group at position 1.

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 4-Chloro-2-fluorobenzoic acid, via chlorination with an agent such as thionyl chloride (SOCl₂).[4][5]

Reaction:

Materials:

-

4-Chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (or another inert solvent)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, a mixture of 4-Chloro-2-fluorobenzoic acid and an excess of thionyl chloride is prepared in an inert solvent like benzene.

-

The mixture is refluxed for several hours to ensure the complete conversion of the carboxylic acid to the acyl chloride.[4] The reaction progress can be monitored by the cessation of HCl and SO₂ evolution.

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation.[6]

-

The resulting crude this compound is then purified by vacuum distillation.[6]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 4-Chloro-2-fluorobenzoyl chloride, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details the experimental protocols, presents quantitative data for process optimization, and visualizes the synthetic pathways.

Overview of Synthetic Strategy

The most common and industrially viable synthesis of this compound is a two-step process. The synthesis commences with the oxidation of 2-chloro-4-fluorotoluene to the intermediate, 4-Chloro-2-fluorobenzoic acid. This carboxylic acid is subsequently converted to the final acid chloride. This guide will detail two established methods for this final conversion: one utilizing thionyl chloride and an alternative method employing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is essential for safe handling, process control, and optimization.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF | 144.57 | Clear, colorless to light yellow liquid | -15 | 154-156 | 1.197 at 25°C |

| 4-Chloro-2-fluorobenzoic acid | 446-30-0 | C₇H₄ClFO₂ | 174.55 | White crystalline solid | 204-208 | 274.7 | 1.477 |

| This compound | 394-39-8 | C₇H₃Cl₂FO | 193.00 | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-fluorobenzoic acid from 2-chloro-4-fluorotoluene

This initial step involves the oxidation of the methyl group of 2-chloro-4-fluorotoluene to a carboxylic acid.

Experimental Protocol:

A solution is prepared by dissolving 25g (172.9 mmol, 1.0 eq) of 2-fluoro-4-chlorotoluene, 1.4g (8.6 mmol, 0.05 eq) of 2,2'-azobis(isobutyronitrile) (AIBN), 4.3g (17.3 mmol, 0.1 eq) of Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), and 1.8g (17.3 mmol, 0.1 eq) of sodium bromide (NaBr) in 250mL of acetic acid (HOAc).[1] The reaction mixture is stirred and heated to 130°C. The system is then pressurized with oxygen to 1.2 MPa. The reaction is allowed to proceed for 1.5 hours with a continuous supply of oxygen (3 to 5 eq).[1]

Upon completion, the reaction mixture is transferred into 375 mL of purified water. The pH of the aqueous solution is adjusted to 12-14 using solid sodium hydroxide (NaOH). The aqueous phase is then extracted twice with 125 mL of methyl tert-butyl ether (MTBE) to remove any unreacted starting material and non-acidic byproducts. The aqueous phase is subsequently acidified to pH 1 with concentrated hydrochloric acid (HCl), leading to the precipitation of a solid. The solid product is collected by filtration, yielding 25.8 g of 4-Chloro-2-fluorobenzoic acid.[1]

Quantitative Data:

| Parameter | Value |

| Yield | 89%[1] |

| Purity | Not specified in the source |

Step 2: Synthesis of this compound

The intermediate, 4-Chloro-2-fluorobenzoic acid, is converted to the final product, this compound. Two common methods for this transformation are presented below.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a gas trap, 4-Chloro-2-fluorobenzoic acid is mixed with an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. The mixture is heated to reflux (approximately 79°C) and stirred until the reaction is complete, which is typically indicated by the cessation of gas evolution (SO₂ and HCl).

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Quantitative Data:

While a specific yield for this compound using this method was not found in the provided search results, similar reactions for the synthesis of other benzoyl chlorides report high yields. For instance, the synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride is a well-established, high-yielding reaction.

This method is often preferred for smaller-scale preparations due to the gaseous nature of the byproducts (CO, CO₂, and HCl), which simplifies purification.

Experimental Protocol:

To a solution of 4-Chloro-2-fluorobenzoic acid in an inert anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon), is added oxalyl chloride ((COCl)₂) (typically 1.5-2.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is then carefully added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the evolution of gas. The reaction is typically complete within a few hours.

Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.

Quantitative Data:

Specific yield and purity data for the synthesis of this compound using this method were not available in the search results. However, this is a standard and generally high-yielding method for the preparation of acyl chlorides from carboxylic acids.

Visualizations

Synthetic Workflow

The overall synthetic pathway from the starting material to the final product is illustrated below.

Caption: Overall synthesis workflow for this compound.

Reaction Mechanism: Acyl Chloride Formation with Oxalyl Chloride and DMF

The catalytic role of DMF in the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride proceeds through the formation of a Vilsmeier reagent.

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

References

A Technical Guide to 4-Chloro-2-fluorobenzoyl Chloride for Research Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals on the Procurement, Applications, and Synthesis Protocols of 4-Chloro-2-fluorobenzoyl Chloride.

Introduction: this compound is a key chemical intermediate that serves as a vital building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoyl chloride moiety, imparts distinct reactivity and physicochemical properties to its derivatives. This makes it a valuable reagent in the fields of medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of commercial suppliers, key applications in drug discovery, and detailed experimental protocols for its use in the synthesis of amides and esters.

Commercial Suppliers of Research-Grade this compound

For researchers and drug development professionals, sourcing high-purity reagents is paramount. This compound (CAS No. 394-39-8; Molecular Formula: C₇H₃Cl₂FO; Molecular Weight: 193.00 g/mol ) is available from several reputable commercial suppliers.[1][2][3] The table below summarizes the offerings from a selection of these suppliers, providing a comparative overview of purity, available quantities, and pricing to aid in procurement decisions.

| Supplier | Purity | Available Quantities | Price (USD) |

| Oakwood Chemical | 98% | 1 g | $22.00 |

| 5 g | $55.00 | ||

| 25 g | $137.00 | ||

| 100 g | $410.00 | ||

| Amerigo Scientific | 95% | Contact for pricing | Contact for pricing |

| Santa Cruz Biotechnology | Lot specific | Contact for pricing | Contact for pricing |

| Sigma-Aldrich | Data not available for 394-39-8 | See notes | See notes |

| TCI America | >98.0% (GC) | 5 g | $17.00 |

| 25 g | $53.00 |

Note: Pricing is subject to change and may not include shipping and handling fees. Researchers are advised to visit the supplier's website for the most current information. Sigma-Aldrich lists the isomer 2-Chloro-4-fluorobenzoyl chloride (CAS 21900-54-9) with 97% purity.

Applications in Drug Discovery and Development

The halogenated phenyl motif is a prevalent feature in many biologically active compounds. The presence of chlorine and fluorine atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.

This building block is instrumental in the synthesis of a variety of therapeutic agents, including those with potential applications as:

-

Anticancer Agents: Derivatives of substituted benzoyl chlorides have been incorporated into novel compounds exhibiting cytotoxic activity against various cancer cell lines.[4] For instance, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, synthesized from the corresponding benzoyl chlorides, have shown significant cell growth inhibitory activity.

-

Antibacterial Agents: The fluorobenzoyl moiety is a key component in the development of novel antibacterial compounds. Research has shown that fluorobenzoylthiosemicarbazides exhibit promising activity against drug-resistant bacteria.

-

Kinase Inhibitors: The 4-anilinoquinazoline scaffold, often synthesized from chloro-substituted precursors, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.

-

Aldose Reductase Inhibitors: 2-Chloro-1-(4-fluorobenzyl)benzimidazole has been identified as an aldose reductase (ALR2) inhibitor, a target for the management of diabetic complications.[5]

The following diagram illustrates a generalized workflow for the integration of this compound into a drug discovery pipeline.

Experimental Protocols

The high reactivity of the acyl chloride group in this compound makes it a versatile reagent for the synthesis of amides and esters through nucleophilic acyl substitution.

Protocol 1: Synthesis of N-Aryl-4-chloro-2-fluorobenzamide

This protocol outlines a general procedure for the acylation of an aromatic amine with this compound.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminophenol)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-aryl-4-chloro-2-fluorobenzamide.

The following diagram illustrates the experimental workflow for the synthesis of N-aryl-4-chloro-2-fluorobenzamide.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using 4-Chloro-2-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all commercial pharmaceuticals and a vast number of drug candidates.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a critical functional group for molecular recognition at biological targets. 4-Chloro-2-fluorobenzoyl chloride is a valuable bifunctional reagent for introducing a substituted phenyl ring into molecules, a common scaffold in pharmacologically active compounds. The presence of both chloro and fluoro substituents can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this reagent a key building block in drug discovery programs.[2]

This document provides detailed protocols for the synthesis of amides via the acylation of amines with this compound, outlines its application context in drug development, and presents representative experimental data.

Application in Drug Discovery: Targeting Kinase Signaling

Amides derived from substituted benzoyl chlorides are integral to the development of targeted therapies, particularly kinase inhibitors.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. The 4-chloro-2-fluorobenzamide moiety can serve as a crucial component of a small molecule inhibitor, occupying the ATP-binding pocket of the kinase and disrupting its function.

General Reaction and Mechanism

The synthesis of amides from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction.[4] The reaction proceeds rapidly, typically at room temperature or below, in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.[2][4]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[5] This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base then deprotonates the nitrogen, yielding the final amide product and the hydrochloride salt of the base.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.it]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 4-Chloro-2-fluorobenzoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorobenzoyl chloride is a versatile acylating agent employed in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring both chloro and fluoro substituents on the benzoyl chloride moiety, imparts unique reactivity and allows for the introduction of this functional group into a wide range of molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key acylation reactions, including amide bond formation, esterification, and Friedel-Crafts reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.